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The DnaC protein is an essential component of the DNA replication machinery in Escherichia
coli, primarily functioning as a helicase loader.[1][2] Its critical role is to deliver the DnaB
helicase, the primary replicative helicase, to the origin of replication (oriC) and to facilitate its
loading onto single-stranded DNA (ssDNA).[3][4][5] This action is a pivotal step in the initiation
of chromosomal replication, ensuring that the DNA duplex is unwound to allow for the synthesis
of new DNA strands.[6][7] DnaC is also involved in the restart of stalled replication forks,
highlighting its importance in maintaining genome integrity.[8][9]

Molecular Architecture and Properties

DnaC is a 27,935 Dalton protein comprised of 245 amino acids.[9][10] It belongs to the AAA+
(ATPases Associated with diverse cellular Activities) family of proteins, characterized by the
presence of Walker A and Walker B motifs, which are crucial for ATP binding and hydrolysis.
[11][12] Structurally, DnaC consists of an N-terminal helicase-binding domain and a C-terminal
AAA+ ATPase domain.[8] The protein is sensitive to N-ethylmaleimide, indicating the
importance of sulfhydryl groups for its activity.[10] In solution, DnaC can exist in at least two
distinct conformations that have different nucleotide-binding capabilities.[13]

The DnaB-DnaC Complex: A Key Intermediate

Prior to loading onto DNA, DnaC forms a stable complex with the DnaB helicase.[14] This
complex is typically a stoichiometric assembly of six DnaC monomers with the hexameric DnaB
helicase, forming a DnaB6-DnaC6 structure.[8][15] The formation of this complex is stabilized
by the binding of ATP to DnaC.[14][16][17] The interaction between DnaC and DnaB induces a
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significant conformational change in DnaB, causing its ring structure to open.[1][8] This open
conformation is thought to be crucial for the passage of ssSDNA into the central channel of the
DnaB hexamer.[8] Within the complex, the ATPase activity of DnaB is inhibited by DnaC.[14]

[16]

Mechanism of Helicase Loading at oriC

The initiation of DNA replication in E. coli is a highly orchestrated process that begins with the
binding of the initiator protein, DnaA, to the oriC locus.[6] This leads to the unwinding of the AT-
rich DNA unwinding element (DUE).[6] The DnaB-DnaC complex is then recruited to this
unwound region.[18] The loading of the DnaB helicase onto the sSDNA is an ATP-dependent
process.[2] ATP binding to DnaC increases its affinity for ssSDNA, which facilitates the
recruitment of the DnaB-DnaC complex to the replication origin.[2][4] Two DnaB-DnaC
complexes are loaded onto the separated strands at oriC, one for each of the two replication
forks that will be established.[5]

For DnaB to become an active helicase and begin unwinding the DNA, DnaC must be released
from the complex.[1][3] This release is triggered by the hydrolysis of ATP by DnaC and the
interaction of the DnaG primase with DnaB.[1] Once DnaC is released, DnaB is free to
translocate along the DNA in a 5' to 3' direction, unwinding the duplex DNA and allowing the
replication machinery to access the template strands.[6]

The Role of ATP Hydrolysis

ATP binding and hydrolysis by DnaC act as a molecular switch that controls the loading and
activation of the DnaB helicase.[19] While ATP binding is required for the stable formation of
the DnaB-DnaC complex and for loading DnaB onto DNA, ATP hydrolysis is necessary for the
release of DnaC from DnaB.[1][12][20] This release is the final step in activating the helicase
activity of DnaB.[3][7] The ATPase activity of DnaC is stimulated by the presence of both DnaB
and ssDNA.[9][11]

Quantitative Data
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Parameter Value Conditions Reference(s)
DnaC Protein
Molecular Weight 29,000 Da (native) [10]
31,000 Da
[10]
(denatured)
DnaB-DnaC Complex
1 DnaB hexamer : 6
Stoichiometry DnaC monomers [8][15]
(DnaB6-DnaC6)
ssDNA Binding
DnaB6-DnaC6 Affinity  (6.26 +/- 0.65) x 10—8 In the presence of [15]
for ssDNA (Kd) M ATP
Significantly increased
. in the presence of
DnaC Affinity for
ATP; decreased ~50- [4]
SSDNA

fold in the presence of
ADP

Experimental Protocols
DnaB Helicase Loading Assay (Gel Filtration Method)

This assay is used to determine the ability of DnaC to load DnaB onto a closed-circular single-
stranded DNA substrate, such as M13mp18 ssDNA.

Methodology:

e Reaction Mixture Preparation: Combine purified DnaB and DnaC proteins in a buffer
containing HEPES-KOH (pH 7.5), MgClz, ATP, and an ATP regeneration system (creatine

kinase and phosphocreatine).

 Incubation: Incubate the protein mixture to allow for the formation of the DnaB-DnaC

complex.
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» Addition of DNA: Add closed-circular ssDNA (e.g., M13mp18) to the reaction mixture.

e Loading Reaction: Incubate the mixture to allow for the loading of DnaB onto the sSDNA,
mediated by DnaC.

e Gel Filtration Chromatography: Apply the reaction mixture to a gel filtration column (e.g.,
Sepharose CL-4B) that has been equilibrated in a suitable buffer.

o Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and
autoradiography (if radiolabeled DNA is used) or by measuring DNA and protein content to
identify the fractions containing the ssDNA-DnaB-DnaC complex.[11]

Fluorescence Anisotropy Assay for DnaC-ssDNA
Binding

This technique is used to quantitatively measure the binding of DnaC to ssDNA.

Methodology:

Fluorescently Labeled ssDNA: Prepare a solution of ssSDNA that is fluorescently labeled
(e.g., with fluorescein).

« Titration: In a suitable buffer containing ATP or ADP, titrate the fluorescently labeled ssDNA
with increasing concentrations of purified DnaC protein.

» Fluorescence Anisotropy Measurement: After each addition of DnaC, measure the
fluorescence anisotropy of the solution. An increase in anisotropy indicates the binding of the
larger DnaC protein to the smaller, more rapidly tumbling ssDNA.

o Data Analysis: Plot the change in anisotropy as a function of the DnaC concentration. Fit the
data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of
the binding affinity.[4]
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Caption: Initiation of DNA Replication at oriC in E. coli.
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Caption: Workflow for a DnaB Helicase Loading Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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